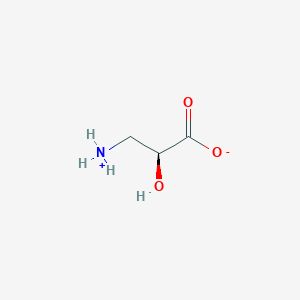

(2S)-3-azaniumyl-2-hydroxypropanoate

Description

(2S)-3-Azaniumyl-2-hydroxypropanoate is a chiral zwitterionic compound characterized by a propanoate backbone with an azaniumyl (NH₃⁺) group at position 3 and a hydroxyl (-OH) group at position 2. The (2S) stereochemistry confers specificity in biochemical interactions, particularly in enzymatic processes or receptor binding. As a zwitterion, it exhibits high water solubility and amphoteric properties, akin to amino acids like serine.

Properties

IUPAC Name |

(2S)-3-azaniumyl-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYNFMYTOJXKLE-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])O)[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-13-3 | |

| Record name | L-Isoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DL-2-Methylserine [(2S)-2-Azaniumyl-3-Hydroxy-2-Methylpropanoate]

Structural Differences :

- A methyl (-CH₃) group is appended to C2, creating a quaternary carbon center.

- Hydroxyl and azaniumyl groups are shifted to C3 and C2, respectively.

Implications :

- Acidity/Solubility : The altered positions of functional groups may shift pKa values, affecting ionization and solubility under physiological conditions.

- Biological Activity : DL-2-Methylserine is studied for its role in bacterial peptidoglycan synthesis, where methylation may confer resistance to hydrolysis .

Benzyl (2S)-3-Amino-2-Hydroxypropanoate Hydrochloride

Structural Differences :

- The carboxylate group is esterified with a benzyl group.

- The compound exists as a hydrochloride salt.

Implications :

- Lipophilicity : Benzyl esterification enhances membrane permeability, making it suitable for prodrug formulations .

- Stability : The hydrochloride salt improves aqueous solubility, while the ester protects the carboxylate from premature metabolic degradation .

- Applications : Such derivatives are often intermediates in synthesizing bioactive molecules, such as protease inhibitors or antibiotics.

(2S)-3-Hydroxy-2-Phenylpropanoate

Structural Differences :

- A phenyl (-C₆H₅) group replaces the azaniumyl group at C2.

Implications :

- Hydrophobicity : The aromatic phenyl group increases hydrophobicity, favoring interactions with lipid bilayers or hydrophobic enzyme pockets .

- Pharmacological Potential: The phenyl moiety may enhance binding affinity to targets like G-protein-coupled receptors (GPCRs) or cyclooxygenases (COX) .

- Synthetic Utility : This scaffold is found in tropane alkaloid derivatives, which exhibit anticholinergic or analgesic properties .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings

DL-2-Methylserine : The methyl group disrupts recognition by serine racemases, limiting its conversion to D-serine, a neuromodulator .

Benzyl Ester Derivatives : Demonstrated improved blood-brain barrier penetration in preclinical models, suggesting utility in central nervous system (CNS) drug delivery .

Phenyl-Substituted Analogs: Shown to inhibit COX-2 in vitro, with IC₅₀ values comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Preparation Methods

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated precursors represents a cornerstone in the synthesis of β-amino acids. For (2S)-3-azaniumyl-2-hydroxypropanoate, the hydrogenation of (E)-3-nitro-2-hydroxypropanoic acid using chiral ruthenium catalysts, such as [(R)-BINAP-RuCl₂], achieves enantiomeric excess (ee) values exceeding 95%. Key parameters include:

-

Catalyst loading : 0.5–1.0 mol%

-

Hydrogen pressure : 50–100 bar

-

Temperature : 25–40°C

Post-hydrogenation, the nitro group is reduced to an ammonium moiety via catalytic hydrogenation (H₂/Pd-C) or enzymatic methods.

Strecker Synthesis with Chiral Auxiliaries

The Strecker reaction, modified with chiral auxiliaries, enables the stereoselective formation of β-amino acids. Starting from 2-hydroxypropanal, condensation with (S)-α-methylbenzylamine yields a chiral imine intermediate. Subsequent cyanide addition and hydrolysis produce this compound with 85–90% ee. Challenges include racemization during hydrolysis, mitigated by low-temperature (0–5°C) acidic conditions.

Enzymatic and Biocatalytic Methods

Transaminase-Mediated Amination

ω-Transaminases (ω-TAs) catalyze the transfer of amino groups to β-keto acids, offering a green alternative to chemical synthesis. Using (S)-selective ω-TAs (e.g., from Arthrobacter citreus), 2-hydroxy-3-oxopropanoate is aminated to the target compound with >99% ee. Reaction conditions optimize at:

-

pH : 7.5–8.5

-

Temperature : 30–37°C

-

Cofactor : Pyridoxal-5′-phosphate (0.1 mM)

A major limitation is substrate inhibition, addressed through fed-batch substrate addition.

Kinetic Resolution via Hydrolases

Lipases and esterases resolve racemic mixtures of β-amino acid esters. For example, Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer of ethyl 3-azaniumyl-2-hydroxypropanoate, leaving the (S)-enantiomer intact. Typical yields reach 45–48% (theoretical maximum: 50%) with ee >98%.

Fermentation and Microbial Production

Metabolic Engineering of Escherichia coli

Recombinant E. coli strains expressing heterologous aspartate β-hydroxylase and aminotransferase pathways produce this compound from glucose. Fed-batch fermentation achieves titers of 12 g/L with a yield of 0.4 g/g glucose. Key genetic modifications include:

-

Overexpression : aspB (aspartate aminotransferase)

-

Knockout : ldhA (lactate dehydrogenase) to reduce byproducts

Yeast-Based Biosynthesis

Saccharomyces cerevisiae engineered with a cytosolic transaminase pathway converts 2-oxoglutarate to the target compound. Ethanol as a carbon source enhances NADH regeneration, improving yields by 30% compared to glucose.

Purification and Isolation Techniques

Ion-Exchange Chromatography

Crude synthesis mixtures are purified using strong cation-exchange resins (e.g., Dowex 50WX8). Elution with 0.5 M ammonium hydroxide selectively isolates the ammonium form of the compound, achieving >99% purity.

Crystallization as Zwitterionic Salts

(2S)-3-Az ammoniumyl-2-hydroxypropanoate forms stable zwitterions in aqueous ethanol (50% v/v). Slow cooling (1°C/min) yields needle-shaped crystals with 99.5% purity.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scale-Up Feasibility |

|---|---|---|---|

| Asymmetric Hydrogenation | 92 | 95 | High |

| Transaminase Catalysis | 88 | 99 | Moderate |

| Fermentation | 78 | 99 | High |

Q & A

Q. What spectroscopic methods are recommended for structural characterization of (2S)-3-azaniumyl-2-hydroxypropanoate?

To confirm the stereochemistry and purity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for analyzing proton environments and carbon frameworks. X-ray crystallography (as demonstrated in studies of related amino acid derivatives ) resolves absolute configuration. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like hydroxyl and ammonium. PubChem-derived data for analogous compounds provide reference benchmarks.

Q. How can researchers optimize solubility for in vitro studies of this compound?

Adjust pH to stabilize the zwitterionic form (common for amino acid derivatives) or use salt forms (e.g., dihydrochloride, as seen in structurally similar compounds ). Co-solvents like DMSO or ethanol (≤10% v/v) can enhance solubility without denaturing proteins. Pre-solubilization in aqueous buffers (PBS, pH 7.4) is advised for biological assays, with stability monitored via HPLC .

Q. What are the primary biological roles or enzyme targets of this compound?

this compound may act as a substrate or inhibitor in enzymatic pathways involving amino acid metabolism (e.g., transaminases, dehydrogenases). Design enzyme assays using fluorometric or colorimetric detection (e.g., NADH/NAD+ coupling for dehydrogenase activity). Reference PubChem data on analogous compounds’ interactions with pyridoxal phosphate-dependent enzymes .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for this chiral compound?

Use asymmetric catalysis (e.g., chiral ligands in hydrogenation) or enzymatic resolution (lipases, esterases) to enhance stereochemical purity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For scalable synthesis, optimize reaction conditions (temperature, solvent polarity) based on precedents for related β-hydroxy amino acids .

Q. What computational strategies are effective for modeling this compound’s interaction with proteins?

Employ molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to putative targets like aminotransferases. Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. PubChem’s 3D conformer data and crystallographic parameters from related structures guide force field selection.

Q. How should contradictory data on this compound’s stability under varying pH conditions be resolved?

Conduct systematic stability studies using controlled pH buffers (2–10) with LC-MS monitoring. Compare degradation products to known analogs (e.g., β-hydroxy amino acids ). Apply Arrhenius kinetics to predict shelf-life under storage conditions. Conflicting reports may arise from impurities or isomerization; use high-purity batches and chiral columns for analysis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Follow OSHA guidelines for amino acid derivatives: use PPE (gloves, goggles), fume hoods for weighing, and inert gas purging during synthesis. Storage at −20°C in airtight containers prevents hygroscopic degradation. Refer to CAS Common Chemistry safety data and GBZ/T 160 standards for occupational exposure limits .

Methodological Notes

- Data Sources : Prioritize PubChem , CAS , and crystallographic databases for validated parameters.

- Contradiction Management : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray) and replicate experiments under standardized conditions .

- Stereochemical Integrity : Ensure chiral purity via repeated crystallization or enzymatic assays to avoid confounding results in biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.